Negundonorin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Negundonorin A is a natural compound isolated from the seeds of the plant Vitex negundo. It is classified as a triterpenoid and has the molecular formula C29H40O5.
Preparation Methods
Synthetic Routes and Reaction Conditions: Negundonorin A is primarily obtained through natural extraction from the seeds of Vitex negundo. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The seeds are subjected to solvent extraction, followed by purification steps to isolate the compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through the extraction process mentioned above. Further research is needed to develop efficient and scalable production methods.
Chemical Reactions Analysis
Types of Reactions: Negundonorin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens and alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Negundonorin A has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Medicine: The compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its role in treating inflammatory diseases and infections.
Industry: this compound is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Negundonorin A involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound targets enzymes and receptors involved in these pathways, leading to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
- Ursolic acid
- Oleanolic acid
- Betulinic acid
- Lupeol
Negundonorin A stands out due to its specific molecular structure, which imparts unique properties and makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
Negundonorin A is a methoxyfuranocoumarin derived from various plant sources, particularly within the genus Vitex. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article synthesizes current research findings on the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a furanocoumarin structure, which is known for its pharmacological potential. The general structure of furanocoumarins includes a coumarin moiety fused to a furan ring. The specific molecular formula and weight of this compound contribute to its solubility and bioactivity.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency in combating bacterial infections.
- Antifungal Activity : The compound has also demonstrated antifungal effects against species such as Candida albicans, suggesting its potential application in treating fungal infections.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
2. Anti-Inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties by modulating key inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α, contributing to reduced inflammation in various models.
- Mechanism of Action : The compound appears to interfere with the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
3. Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on cancer cell lines. It shows promise as an anticancer agent through various mechanisms:
- Induction of Apoptosis : Studies reveal that this compound can induce apoptosis in cancer cells via intrinsic and extrinsic pathways, evidenced by increased caspase activity and changes in Bcl-2 family protein expression.
- Inhibition of Cell Proliferation : In vitro assays demonstrate that this compound effectively inhibits the proliferation of cancer cells, making it a candidate for further development in cancer therapeutics.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 12 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
Case Study 2: Anti-Inflammatory Mechanism
Another research project investigated the anti-inflammatory mechanism of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a significant reduction in nitric oxide production and downregulation of COX-2 expression, supporting its role as a potential therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,12aS,14bS)-1,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-10-oxo-2,3,4,5,6,6a,7,8,13,14b-decahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O5/c1-16-9-12-29(24(32)33)14-13-26(4)19(23(29)28(16,6)34)7-8-21-25(3)15-20(30)22(31)17(2)18(25)10-11-27(21,26)5/h7,15-16,21,23,30,34H,8-14H2,1-6H3,(H,32,33)/t16-,21-,23-,25+,26-,27-,28-,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOKYTBXHJFJOV-PSMUSXLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5=C(C(=O)C(=CC45C)O)C)C)C2C1(C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5=C(C(=O)C(=C[C@]45C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.